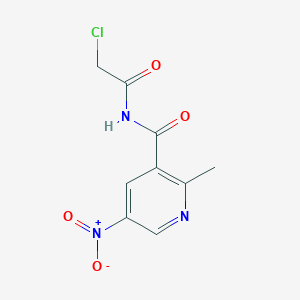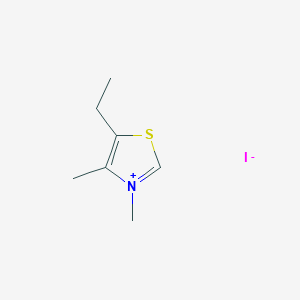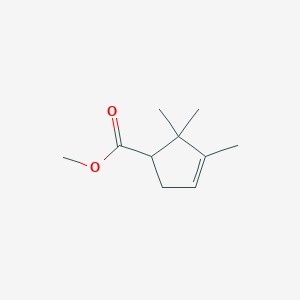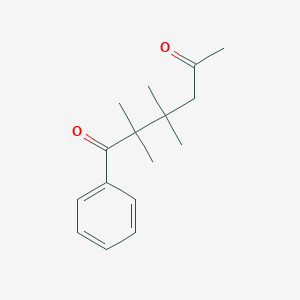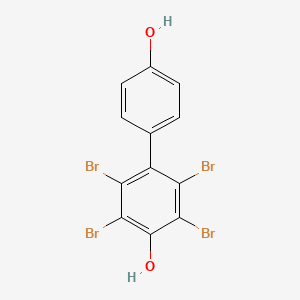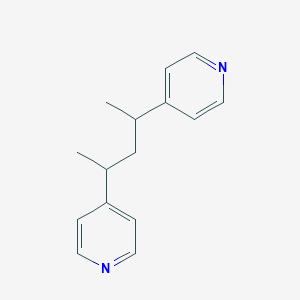![molecular formula C16H16O2 B14619635 Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 57273-96-8](/img/structure/B14619635.png)
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenylbicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a norbornadiene core with an ethyl ester and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between cyclopentadiene and a phenyl-substituted alkyne. The cyclopentadiene is often generated in situ by thermal cracking of dicyclopentadiene . The reaction conditions usually involve heating the reactants in a suitable solvent, such as toluene, under reflux .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow chemistry. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants through a tubular reactor . This approach not only improves the yield but also enhances the safety and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the double bonds into single bonds.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst under atmospheric pressure.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Epoxides: Formed from oxidation reactions.
Hydrogenated Products: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.
Scientific Research Applications
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to undergo photochemical reactions. The compound can absorb light and undergo a [2π+2π] cycloaddition to form a quadricyclane derivative . This photochemical property makes it useful in applications such as molecular switches and energy storage systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: A similar compound with two carboxylic acid groups instead of an ethyl ester and a phenyl group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another related compound with a different substitution pattern on the norbornadiene core.
Uniqueness
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is unique due to its combination of a phenyl group and an ethyl ester on the norbornadiene core. This structural arrangement imparts distinct photochemical properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
57273-96-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15-13-9-8-12(10-13)14(15)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3 |
InChI Key |
MHZVEZDWYVLQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2CC1C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
